[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid
Description
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O3/c1-8-11(12(15)16)7-14(13-8)9-3-5-10(17-2)6-4-9/h3-7,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQBZPCTZPDQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C)C2=CC=C(C=C2)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone to form the pyrazole ring, which is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrazole ring or the boronic acid group, depending on the reagents used.
Substitution: The boronic acid moiety allows for various substitution reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are commonly employed in cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products may include reduced pyrazole derivatives or boronic esters.
Substitution: Products from Suzuki-Miyaura coupling include biaryl compounds.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The compound acts as a versatile reagent that can couple with various aryl halides to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Table 1: Summary of Cross-Coupling Reactions Using [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid
| Reaction Type | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Bromide | 85 | |
| Suzuki-Miyaura | Aryl Chloride | 78 | |
| Negishi Coupling | Aryl Iodide | 90 |
Medicinal Chemistry
Anticancer Activity
Research indicates that boronic acids, including [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid, exhibit potential as anticancer agents. The compound has been studied for its ability to inhibit specific pathways involved in tumor growth, particularly through its interaction with protein kinases.
Case Study: Inhibition of PI3K/m-TOR Pathway
A study demonstrated that [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid effectively inhibits the PI3K/m-TOR signaling pathway, which is crucial for cell proliferation and survival in various cancers. The compound showed significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for drug development targeting these pathways .
Agrochemical Applications
Pesticidal Properties
The compound has also been explored for its pesticidal properties. Pyrazole derivatives are known to exhibit insecticidal and fungicidal activities. Studies have shown that [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid can be used to develop new agrochemicals aimed at pest control.
Table 2: Pesticidal Efficacy of Pyrazole Derivatives
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid | Aphids | 75 | |
| 3-Methylpyrazole | Fungal Pathogen | 65 |
Materials Science
Functional Materials Development
Boronic acids are increasingly being utilized in materials science for their ability to form dynamic covalent bonds. The incorporation of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid into polymer matrices has been investigated for creating smart materials with responsive properties.
Case Study: Smart Polymers
Research has focused on the use of this boronic acid in the synthesis of hydrogels that respond to environmental stimuli such as pH and temperature changes. These materials have potential applications in drug delivery systems and tissue engineering .
Mechanism of Action
The mechanism of action of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Pyrazole-Based Boronic Acids
- Electronic Effects : The 4-methoxyphenyl group in the target compound provides strong electron-donating properties, improving yields in Suzuki couplings with electron-deficient partners compared to analogues like (4-nitrophenyl)boronic acid, where electron-withdrawing groups reduce coupling efficiency .
- Steric Effects : The methyl group at the pyrazole 3-position introduces moderate steric hindrance, balancing reactivity and selectivity. In contrast, analogues with bulkier substituents (e.g., isopropyl) show reduced activity in enzymatic assays .
Reactivity in Cross-Coupling Reactions
Table 2: Coupling Efficiency of Selected Boronic Acids
*Yields estimated from NMR data due to chromatographic challenges .
Table 3: Inhibitory and Anticancer Activity of Boronic Acids
- While direct data on the target compound’s bioactivity is lacking, its methoxyphenyl and pyrazole motifs align with known anticancer agents. For example, boronic acids with heterocyclic cores exhibit anti-glioblastoma activity, likely due to boron’s ability to interact with biological targets .
Biological Activity
[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. The pyrazole moiety is known for its pharmacological significance, while the boronic acid functionality enhances its reactivity in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in different fields.
Target of Action
The primary target of [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid is involved in the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, where it facilitates the transfer of a metal atom (usually palladium) to form new chemical bonds.
Biochemical Pathways
The significant biochemical pathway affected by this compound is the formation of new Pd–C bonds through oxidative addition during the Suzuki-Miyaura reaction, leading to the synthesis of biaryl compounds and other derivatives.
Pharmacokinetics
Pharmacokinetic studies indicate that [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid exhibits favorable properties for drug development. Its solubility and stability can be influenced by environmental factors such as temperature and the presence of other reactants, which are critical for its application in biological systems.
Antioxidant Activity
Recent studies have highlighted the compound's antioxidant capabilities. It demonstrated significant free radical scavenging activity with an IC50 value of 0.14 µg/mL in DPPH assays, indicating strong potential for use in formulations aimed at combating oxidative stress .
Anticancer Activity
In vitro studies revealed that [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid exhibited cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer) cells, with an IC50 value of 18.76 µg/mL. This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound also showed moderate inhibition against acetylcholinesterase (IC50: 115.63 µg/mL) and high inhibition against butyrylcholinesterase (IC50: 3.12 µg/mL), indicating potential applications in neurodegenerative diseases where cholinesterase activity is a target . Additionally, it exhibited antiurease (IC50: 1.10 µg/mL) and antithyrosinase (IC50: 11.52 µg/mL) activities, further expanding its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid:
- Anticancer Effects : A study reported that pyrazole derivatives showed promising anticancer activity across various cell lines, emphasizing their role as potential chemotherapeutic agents .
- Neuroprotective Properties : Research indicated that certain pyrazole compounds could protect neuronal cells from oxidative damage, suggesting their utility in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Pyrazole derivatives have been documented to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Applications in Organic Synthesis
In organic chemistry, [1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid serves as a versatile building block for synthesizing complex molecules. Its boronic acid group facilitates cross-coupling reactions essential for constructing biaryl frameworks and other functionalized compounds used in pharmaceuticals and materials science.
Q & A
Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling involving this boronic acid?
The Suzuki-Miyaura reaction typically employs Pd catalysts such as [Pd(PPh₃)₄] (0.5–3 mol%) and bases like Na₂CO₃ (1M) in refluxing toluene or THF. For electron-rich substrates (e.g., 4-methoxyphenyl boronic acid), yields improve under argon with controlled stoichiometry (2.5–10 eq boronic acid). Pre-activation of the boronic acid or use of coordinating ligands (e.g., PCy₃) enhances regioselectivity in multi-step couplings .
Q. How should researchers purify and store this boronic acid to ensure stability?
Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Storage at 0–6°C under inert atmosphere prevents proto-deborylation and oxidation. Purity (>97% by HPLC) is critical for reproducible coupling efficiency .
Q. What analytical methods confirm the structure and purity of this compound?
¹H/¹³C NMR (CDCl₃ or DMSO-d₆) resolves aromatic protons and boronic acid peaks (~7–8 ppm for aryl groups, broad B–OH signals). Mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water gradient) validate molecular weight and purity. FT-IR can confirm B–O stretches (~1350 cm⁻¹) .
Advanced Research Questions
Q. Why does this boronic acid exhibit distinct reactivity compared to organostannanes in Cu-mediated reactions?
Unlike organostannanes, boronic acids undergo rapid proto-deborylation in the absence of coordinating thiol esters, as shown in Cu-mediated control experiments. The transient organocopper intermediate from boronic acids is short-lived, limiting reactivity with non-coordinating substrates. This contrasts with organostannanes, which generate longer-lived intermediates capable of reacting with simple thiol esters .
Q. How can researchers mitigate side reactions (e.g., homocoupling) in carbonylative cross-couplings?
Under CO pressure (60 psi), carbonylative coupling with ortho-disubstituted aryl iodides minimizes direct coupling byproducts. Electron-rich boronic acids (e.g., 4-methoxyphenyl) favor ketone formation (92% yield), while electron-deficient analogs require lower temperatures and excess ligand (e.g., PCy₃) to suppress homocoupling .
Q. What factors govern regioselectivity in BODIPY functionalization using this boronic acid?
Regioselectivity in BODIPY synthesis is controlled by steric and electronic effects. For example, penta-chloro-BODIPY reacts preferentially at the 3- and 5-positions with electron-rich boronic acids (e.g., 4-methoxyphenyl). Pd(PCy₃)₂ enhances selectivity by stabilizing the transition state during cross-coupling .
Q. How to reconcile contradictory yields in reactions with electron-rich vs. electron-deficient boronic acids?
Electron-rich boronic acids (e.g., 4-methoxyphenyl) undergo faster transmetallation, improving yields in Pd-catalyzed couplings. In contrast, electron-deficient analogs (e.g., 4-cyanophenyl) suffer from slow transmetallation and competing proto-deborylation. Adjusting catalyst loading (5–10 mol% Pd) and using electron-deficient ligands (e.g., PPh₃) can mitigate these issues .
Q. What is the role of Pd catalyst choice in optimizing coupling efficiency?
Bulky ligands (e.g., PCy₃) reduce oxidative addition barriers for sterically hindered substrates, while electron-rich ligands (e.g., PPh₃) accelerate transmetallation. For multi-component couplings, sequential addition of boronic acids with tailored ligands (e.g., Pd(PPh₃)₄ followed by Pd(PCy₃)₂) maximizes regiocontrol .
Q. What mechanistic insights explain proto-deborylation under non-ideal conditions?
Proto-deborylation occurs via acid-catalyzed cleavage of the B–C bond, particularly in protic solvents or at elevated temperatures. NMR studies show that Cu(I) intermediates accelerate this process in the absence of stabilizing ligands. Adding coordinating agents (e.g., thiol esters) or maintaining anhydrous conditions suppresses this pathway .
Q. Which substrates are most compatible with this boronic acid in cross-coupling?
Electron-deficient aryl halides (e.g., bromopyridines) and sterically accessible iodides (e.g., 6-bromopyridin-3-yl) couple efficiently. Heterocyclic substrates (e.g., pyrazoles) require Pd catalysts with strong σ-donor ligands (e.g., PCy₃) to avoid decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
